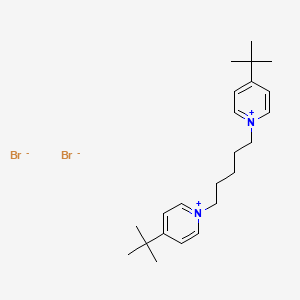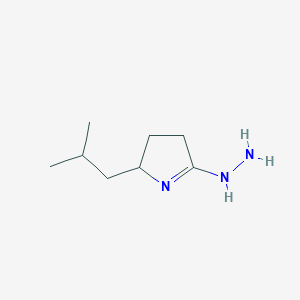
5-Hydrazinyl-2-(2-methylpropyl)-3,4-dihydro-2H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydrazinyl-2-(2-methylpropyl)-3,4-dihydro-2H-pyrrole: is an organic compound that belongs to the class of hydrazines and pyrroles. This compound is characterized by the presence of a hydrazine group (-NH-NH2) attached to a pyrrole ring, which is further substituted with a 2-methylpropyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2-(2-methylpropyl)-3,4-dihydro-2H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions.
Introduction of the Hydrazine Group: The hydrazine group can be introduced by reacting the pyrrole derivative with hydrazine hydrate in the presence of a suitable catalyst.
Substitution with 2-Methylpropyl Group: The final step involves the alkylation of the pyrrole ring with 2-methylpropyl bromide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The hydrazine group in 5-Hydrazinyl-2-(2-methylpropyl)-3,4-dihydro-2H-pyrrole can undergo oxidation to form azo compounds or nitrogen gas.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Azo compounds, nitrogen gas.
Reduction: Amines.
Substitution: Various hydrazine derivatives.
科学的研究の応用
Chemistry: 5-Hydrazinyl-2-(2-methylpropyl)-3,4-dihydro-2H-pyrrole is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its hydrazine group can form covalent bonds with carbonyl-containing biomolecules, making it useful in labeling and detection studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to form stable complexes with metal ions can be exploited in the design of metallodrugs.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 5-Hydrazinyl-2-(2-methylpropyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with carbonyl groups in proteins, leading to the inhibition or modification of enzyme activity. Additionally, the compound can chelate metal ions, affecting metal-dependent biological processes.
類似化合物との比較
- 5-Hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile
- 5-Hydrazinyl-2-(2-methylpropyl)-1,3-thiazole-4-carbonitrile
- 5-Hydrazinyl-2-(2-methylpropyl)-1,3-imidazole-4-carbonitrile
Comparison: Compared to these similar compounds, 5-Hydrazinyl-2-(2-methylpropyl)-3,4-dihydro-2H-pyrrole exhibits unique reactivity due to the presence of the pyrrole ring. The electronic properties of the pyrrole ring can influence the compound’s reactivity and stability, making it distinct from its oxazole, thiazole, and imidazole counterparts. Additionally, the hydrazine group in the pyrrole derivative may show different reactivity patterns compared to those in other heterocyclic systems.
特性
CAS番号 |
61309-10-2 |
|---|---|
分子式 |
C8H17N3 |
分子量 |
155.24 g/mol |
IUPAC名 |
[2-(2-methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]hydrazine |
InChI |
InChI=1S/C8H17N3/c1-6(2)5-7-3-4-8(10-7)11-9/h6-7H,3-5,9H2,1-2H3,(H,10,11) |
InChIキー |
ZACFONBNJBHURB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1CCC(=N1)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14592952.png)
![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)
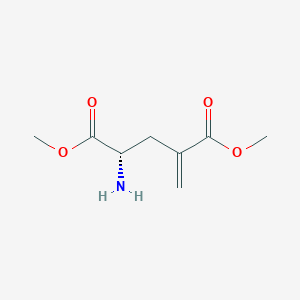
![Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14592972.png)
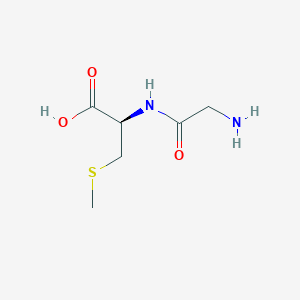
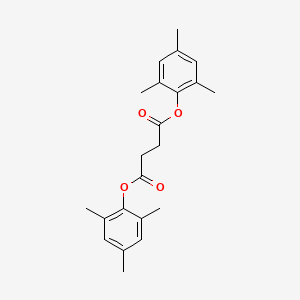
![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)

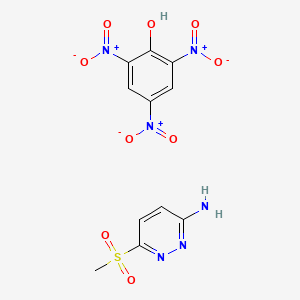

![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)

